An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction
An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two-step synthesis of 1,1-bis(tosyloxymethyl)cyclopropane, a valuable building block in organic synthesis. The process begins with the reduction of a di-ester, diethyl 1,1-cyclopropanedicarboxylate, to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane, followed by the tosylation of the diol to yield the final product. This guide details the experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic pathway.
I. Synthetic Pathway Overview
The synthesis of 1,1-bis(tosyloxymethyl)cyclopropane from diethyl 1,1-cyclopropanedicarboxylate is a two-step process. The first step involves the reduction of the ester functional groups to primary alcohols. The second step is the conversion of these alcohol groups to tosylates.
Figure 1: Two-step synthesis of 1,1-bis(tosyloxymethyl)cyclopropane.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Reduction | Diethyl 1,1-cyclopropanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 84-86% |
| 2 | Tosylation | 1,1-Bis(hydroxymethyl)cyclopropane | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine | High (exact yield not specified in literature) |
III. Experimental Protocols
Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-Bis(hydroxymethyl)cyclopropane
This procedure details the reduction of the di-ester to the diol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.
Materials:
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Diethyl 1,1-cyclopropanedicarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Water (H₂O)
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15% Sodium hydroxide (NaOH) solution
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Celite
Procedure:
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A solution of lithium aluminum hydride (1.4 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to -18°C using an appropriate cooling bath.
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A solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C.
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After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining cooling with an ice bath.
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The resulting white precipitate is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF.
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The combined filtrate is concentrated under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane
This procedure describes the conversion of the diol to the corresponding bis(tosylate) using p-toluenesulfonyl chloride (TsCl) in pyridine.
Materials:
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1,1-Bis(hydroxymethyl)cyclopropane
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous pyridine
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Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl), 1 M
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) is dissolved in anhydrous pyridine.
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The solution is cooled to 0°C in an ice bath.
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p-Toluenesulfonyl chloride (at least 2.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains at 0°C.
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The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by TLC.
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Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1,1-bis(tosyloxymethyl)cyclopropane.
IV. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures.
Figure 2: Experimental workflow for the synthesis.

